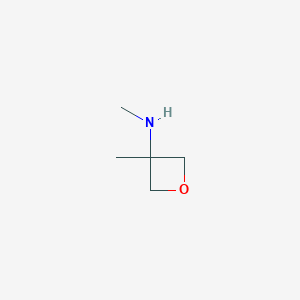

N,3-dimethyloxetan-3-amine

描述

Historical Context of Oxetane (B1205548) Derivatives in Chemical Sciences

The discovery of oxetanes, four-membered cyclic ethers, dates back to the 1870s with the first synthesis of the parent, unsubstituted oxetane. nih.gov For a considerable period, these compounds were largely of academic interest. However, the 20th century saw a growing appreciation for their unique chemical properties, driven by the inherent ring strain of the four-membered ring. A significant milestone in the history of oxetane chemistry was the identification of the oxetane ring in the potent anti-cancer natural product, paclitaxel. nih.gov This discovery spurred further investigation into the synthesis and biological activity of oxetane-containing molecules. nih.gov More recently, since the turn of the 21st century, there has been a surge in research focused on oxetane derivatives, particularly in the realm of medicinal chemistry. acs.orgacs.org This "oxetane rush" was significantly influenced by pioneering studies demonstrating their value as bioisosteres. acs.orgnih.gov

Significance of Four-Membered Ring Systems in Organic Synthesis and Medicinal Chemistry

Four-membered heterocyclic rings, including oxetanes, azetidines, and thietanes, are of growing interest due to their unique structural and biological properties. rsc.orgrsc.org Their small size results in significant ring strain, making them valuable as reactive intermediates in organic synthesis, as they can be readily opened. thermofisher.combritannica.com This reactivity has been exploited in a variety of chemical transformations. acs.orgacs.org

In medicinal chemistry, the incorporation of an oxetane ring into a molecule has become a key strategy for improving its pharmacological profile. acs.orgnih.gov Oxetanes are recognized as small, polar, and three-dimensional motifs. acs.orgnih.gov They are often used as isosteres or surrogates for other functional groups, such as gem-dimethyl and carbonyl groups. acs.orgnih.govresearchgate.net This substitution can lead to several benefits, including:

Improved Physicochemical Properties: Introduction of an oxetane can enhance aqueous solubility, a crucial factor for drug delivery. acs.orgmagtech.com.cn

Enhanced Metabolic Stability: By replacing metabolically vulnerable groups, oxetanes can increase the stability of a drug candidate in the body. acs.orgnih.gov

Modulation of Lipophilicity: Unlike the introduction of a gem-dimethyl group which increases lipophilicity, an oxetane can block metabolic weak spots without this unfavorable effect. acs.orgnih.gov

The stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes being the most stable. acs.orgnih.gov

Structural Classification and Nomenclature of Aminosubstituted Oxetanes

Oxetanes are saturated four-membered rings containing three carbon atoms and one oxygen atom. ebi.ac.uk The nomenclature of substituted oxetanes follows standard IUPAC rules, with the oxygen atom typically assigned the '1' position in the ring. Aminosubstituted oxetanes are a class of oxetane derivatives where an amine group is attached to one of the carbon atoms of the ring.

N,3-dimethyloxetan-3-amine is an example of a 3,3-disubstituted oxetane. Its structure consists of:

An oxetane ring.

A methyl group at the 3-position of the oxetane ring.

A methylamino group (an amine with a methyl substituent on the nitrogen) also at the 3-position.

The systematic IUPAC name for this compound is this compound. Its Chemical Abstracts Service (CAS) registry number is 1365969-62-5. chemical-suppliers.eubldpharm.com

Below is a table detailing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 1365969-62-5 azurewebsites.net |

Note: This table contains basic chemical data and is not exhaustive.

Overview of Research Trajectories for this compound and Related Compounds

Research into this compound and related aminosubstituted oxetanes is primarily driven by their potential applications in drug discovery and as building blocks in organic synthesis. The development of efficient synthetic methods for constructing oxetane motifs is a significant area of research. magtech.com.cn These methods include intramolecular cyclizations, [2+2] cycloadditions, and ring expansions. magtech.com.cnbeilstein-journals.org

The focus on 3,3-disubstituted oxetanes, like this compound, is due to their enhanced stability. rsc.org The synthesis of a wide variety of novel 3,3-disubstituted oxetanes as small building blocks has been a recent focus, with many new examples being reported. rsc.org

The exploration of the chemical space around aminosubstituted oxetanes is aimed at generating novel compounds with desirable physicochemical and biological properties. These compounds are often used in fragment-based drug discovery programs. magtech.com.cn The ability of the oxetane motif to influence properties like solubility, metabolic stability, and basicity of nearby amines makes it a valuable tool for medicinal chemists. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,3-dimethyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEZCKXASAEYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,3 Dimethyloxetan 3 Amine and Its Derivatives

General Principles of Oxetane (B1205548) Ring Synthesis

The construction of the strained oxetane core can be approached through several fundamental strategies, including the formation of a C-O bond, the formation of a C-C bond, ring expansion, and cycloadditions. beilstein-journals.org The most common and versatile of these are intramolecular C-O bond-forming cyclizations, ring expansion of epoxides, and photochemical [2+2] cycloadditions. magtech.com.cnresearchgate.net

Forming the oxetane ring via intramolecular cyclization is a primary strategy, typically involving the formation of a C-O bond. These reactions require precursors with appropriately positioned nucleophiles and leaving groups to facilitate the challenging 4-exo-tet cyclization. acs.orgbeilstein-journals.org

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and an alkoxide. wikipedia.orgbyjus.com In its intramolecular variant for oxetane synthesis, a substrate containing both a hydroxyl group and a leaving group in a 1,3-relationship is treated with a base. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the leaving group in an SN2 displacement to close the four-membered ring. acs.orgmasterorganicchemistry.com

This method is one of the most common approaches for oxetane synthesis due to its practicality. beilstein-journals.org However, the kinetic favorability of forming a strained four-membered ring is low compared to three-, five-, or six-membered analogues. acs.org Consequently, the reaction can be low-yielding and is often susceptible to competing side reactions, such as the Grob fragmentation, which is entropically favored. beilstein-journals.orgacs.org Success is highly substrate-dependent, and good leaving groups like halides or sulfonates (tosylates, mesylates) are typically required to achieve acceptable yields. acs.orgmasterorganicchemistry.com

| Starting Material | Reagents | Product | Yield (%) |

| Substituted 1,3-diol | 1. TsCl, py; 2. Base (e.g., KOtBu) | Substituted Oxetane | Good |

| Diethyl 2-(2-bromoethoxy)malonate | NaH, DMF | Diethyl oxetane-3,3-dicarboxylate | High |

| 1,3-diol | Appel reaction (I2, PPh3), then Base | 2-Substituted Oxetane | 78-82% |

Data derived from research on Williamson ether synthesis variants for oxetane formation. acs.orgnih.gov

Base-mediated cyclization is a fundamental approach for forming the C-O bond in oxetane rings and is mechanistically related to the Williamson ether synthesis. acs.org This strategy typically begins with a 1,3-diol, which is first selectively functionalized to install a good leaving group, such as a tosylate or mesylate, on one of the hydroxyl groups. Subsequent treatment with a strong, non-nucleophilic base promotes the formation of the oxetane. nih.gov

Commonly used bases include sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org The base abstracts the proton from the remaining hydroxyl group, generating an alkoxide. This alkoxide then performs an intramolecular SN2 attack, displacing the leaving group to yield the oxetane ring. nih.gov This method has been successfully applied to the synthesis of various complex oxetane-containing molecules. acs.org

| Precursor | Base | Leaving Group | Product | Yield (%) |

| Monotosylated 1,3-diol | NaH | Tosylate | Substituted Oxetane | 73% |

| Monomesylated 1,3-diol | NaH | Mesylate | Oxetanocin Scaffold | 84% |

| Tosylated diol from malonate | DBU | Tosylate | 3,3-Disubstituted Oxetane | 59-87% |

Data from studies on base-mediated cyclization for oxetane synthesis. acs.orgnih.gov

The ring expansion of epoxides offers a powerful and efficient pathway to oxetanes. This transformation involves converting a three-membered epoxide ring into a four-membered oxetane ring. beilstein-journals.orgresearchgate.net A prominent method for achieving this is the Corey-Chaykovsky reaction, which utilizes sulfur ylides, such as dimethyloxosulfonium methylide. illinois.edudigitellinc.com

In this process, the sulfur ylide acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the oxygen atom displaces the sulfur group, leading to the formation of the four-membered oxetane ring. beilstein-journals.orgillinois.edu This strategy is particularly valuable as it can often be performed under mild conditions and can be used to generate oxetanes from carbonyl compounds in a one-pot reaction by using an excess of the ylide. beilstein-journals.orgacs.org

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which yields an oxetane. wikipedia.orgslideshare.net This reaction is a highly versatile and atom-economical method for constructing the oxetane ring. beilstein-journals.org The mechanism involves the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state. This excited carbonyl then reacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the oxetane ring. slideshare.netnih.gov

The reaction's regioselectivity is generally governed by the stability of the diradical intermediate formed upon the initial C-O bond formation. cambridgescholars.com The versatility of the Paternò-Büchi reaction allows for the synthesis of a wide array of substituted oxetanes that would be difficult to access through other methods. organic-chemistry.org

A key application of the Paternò–Büchi reaction is the synthesis of 3-aminooxetane derivatives. This can be achieved by using nitrogen-containing alkenes, such as enamines or N-acyl enamines, as the reaction partners for the photo-excited carbonyl compound. organic-chemistry.orguni-koeln.de The [2+2] cycloaddition between an aldehyde or ketone and an enamine yields a 3-aminooxetane directly. For example, the photocycloaddition of N-vinyl formamide (B127407) and benzaldehyde (B42025) produces a 3-aminooxetane which can be a precursor to valuable compounds. uni-koeln.de The reaction often proceeds with high diastereoselectivity, making it a powerful tool for constructing these specific building blocks. organic-chemistry.org

Photochemical Cycloaddition Reactions (Paternò–Büchi Reaction)

Targeted Synthesis of N,3-dimethyloxetan-3-amine

The targeted synthesis of this compound can be approached through the preparation of a key intermediate, 3-amino-3-methyloxetane, followed by N-methylation. This strategy allows for a convergent and efficient synthesis.

Specific Synthetic Pathways to 3-Aminooxetanes

The synthesis of 3-aminooxetanes, key precursors to this compound, can be achieved through several methodologies. A common strategy involves the construction of a 3-substituted oxetane that can be readily converted to the amine.

One such pathway begins with the synthesis of 3-hydroxymethyl-3-methyloxetane. This intermediate can be prepared by the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate. The resulting alcohol is then activated, for example, by conversion to a tosylate (3-methoxytosyl-3-methyloxetane). Subsequent reaction with sodium azide (B81097) yields 3-azidomethyl-3-methyloxetane. researchgate.net Finally, reduction of the azide group, typically through catalytic hydrogenation, affords 3-aminomethyl-3-methyloxetane. A similar strategy can be envisioned to start from a precursor that would lead to 3-amino-3-methyloxetane directly.

Another versatile precursor is oxetan-3-one. It can be synthesized in a single step from propargyl alcohol using gold catalysis. Oxetan-3-one can then undergo various transformations to introduce the desired amine functionality at the 3-position. For instance, reductive amination of oxetan-3-one with an appropriate amine source in the presence of a reducing agent can yield 3-aminooxetanes.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, represents a direct method for forming the oxetane ring. nih.govpolimi.itnih.govnih.govnih.gov While powerful, tailoring this reaction for the specific synthesis of 3-amino-3-methyloxetane would require careful selection of precursors, such as an enamine or a related alkene, and a suitable carbonyl partner.

A notable method for the synthesis of 3-aminooxetanes involves a defluorosulfonylative coupling of sulfonyl fluorides. This process generates an oxetane carbocation intermediate that can react with a variety of amines. mdpi.commdpi.comrsc.org This approach has been particularly successful for the synthesis of 3-aryl-3-amino oxetanes. mdpi.comrsc.org

Derivatization of Pre-formed Oxetane Scaffolds to Access this compound

With the key intermediate, 3-amino-3-methyloxetane, in hand, the final step to obtain this compound is the introduction of a methyl group onto the nitrogen atom. A highly effective and widely used method for this transformation is reductive amination. researchgate.netnih.govnih.govmdpi.com

In this process, 3-amino-3-methyloxetane is treated with formaldehyde (B43269) in the presence of a suitable reducing agent. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding N-methyl amine. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H] being common choices due to their mildness and selectivity. nih.gov

The general scheme for the reductive amination is as follows:

Reaction Scheme for Reductive Amination

| Reactants | Reagents | Product |

|---|---|---|

| 3-Amino-3-methyloxetane, Formaldehyde | Sodium triacetoxyborohydride, Acetic Acid, Dichloromethane | This compound |

This one-pot procedure is generally efficient and provides the desired this compound in good yield. The reaction conditions are typically mild and tolerant of various functional groups.

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods to access chiral analogs of this compound is of significant interest. These approaches aim to control the stereochemistry at the C3 position of the oxetane ring, which is a quaternary stereocenter in this case.

Asymmetric Catalysis in Oxetane Formation

Asymmetric catalysis offers an elegant way to introduce chirality during the formation of the oxetane ring or in subsequent modifications. For instance, iridium-catalyzed asymmetric synthesis has been successfully employed to produce chiral γ-amino alcohols, which are structurally related to the precursors of 3-aminooxetanes. mdpi.com Such catalytic systems, often employing chiral phosphine (B1218219) ligands, could potentially be adapted for the enantioselective synthesis of precursors to chiral 3-amino-3-methyloxetane.

Another powerful tool is the asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction, which is known to create chiral quaternary carbon centers. This reaction could be envisioned for the synthesis of a chiral precursor containing the necessary functionality for subsequent conversion to the oxetane ring.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity in organic synthesis. In the context of synthesizing chiral this compound analogs, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.

For example, a chiral amine could be used to form a chiral enamine from a suitable β-ketoester. The subsequent reaction to introduce a trifluoromethylthio group has been shown to proceed with high diastereoselectivity, establishing a quaternary stereocenter. A similar strategy could be developed where the chiral auxiliary guides the formation of the oxetane ring or the introduction of the methyl group at the 3-position. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful method for separating enantiomers of a racemic mixture. nih.govpolimi.itnih.govnih.govnih.govnih.govnih.gov This technique often utilizes lipases, which can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. polimi.itnih.govnih.govnih.gov

For the synthesis of chiral this compound analogs, a racemic precursor such as 3-hydroxy-3-methyloxetane could be subjected to enzymatic resolution. For example, a lipase (B570770) could selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. Both the resolved alcohol and the ester can then be carried forward to the desired chiral amine.

Examples of Lipases Used in Kinetic Resolutions

| Lipase Source | Common Application |

|---|---|

| Pseudomonas fluorescens | Resolution of alcohols and esters nih.gov |

| Candida antarctica Lipase B (CAL-B) | Widely used for various resolutions |

| Candida rugosa | Resolution of β-blocker precursors |

This biocatalytic approach offers a green and efficient alternative for accessing enantiomerically pure building blocks for the synthesis of chiral oxetane derivatives.

Solid-Phase Synthesis Applications for Oxetane Libraries

Solid-phase synthesis has emerged as a powerful technique for the generation of combinatorial libraries of oxetane-containing molecules, enabling the rapid exploration of chemical space for drug discovery and materials science. This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

Researchers have successfully employed solid-phase strategies to construct diverse libraries of molecules featuring the oxetane ring. A notable application is in the synthesis of peptidomimetics, where the oxetane moiety is incorporated into peptide backbones. acs.orgnih.govresearchgate.net In this approach, oxetane-containing dipeptide building blocks are first synthesized in solution and then integrated into peptide chains on a solid support using conventional Fmoc solid-phase peptide synthesis (SPPS). acs.orgnih.gov This has been used to create modified versions of bioactive peptides like bradykinin (B550075) and enkephalins. acs.orgnih.gov

The solid-phase synthesis of 3,3-disubstituted oxetanes has also been reported, demonstrating the versatility of this approach for creating highly functionalized oxetane cores. acs.org In one such methodology, polystyrene and a polyethylene (B3416737) glycol (PEG) 3400 resin were utilized in conjunction with a sulfone linker. acs.org The polymer-bound precursors were prepared from polymer-bound sulfonyl chlorides and the corresponding diols. acs.org While cyclization with sodium hydride proved ineffective, the use of potassium tert-butoxide (KOtBu) resulted in significantly improved yields over the two-step process when compared to solution-phase methods. acs.org

Furthermore, oxetane δ-amino acid scaffolds have served as versatile starting points for the generation of oxetane-based libraries of heterocycles, such as oxadiazoles (B1248032) and triazoles. acs.org This highlights the utility of solid-phase synthesis in not only creating the core oxetane structure but also in its subsequent elaboration into more complex molecular architectures.

The table below summarizes a general solid-phase approach to 3,3-disubstituted oxetanes as described in the literature. acs.org

| Step | Reagents and Conditions | Description |

| 1. Loading | Polymer-bound sulfonyl chloride, Diol | The diol is attached to the solid support via a sulfone linker. |

| 2. Cyclization | Potassium tert-butoxide (KOtBu) | Intramolecular cyclization to form the oxetane ring. |

| 3. Cleavage | Not specified in abstract | Release of the 3,3-disubstituted oxetane from the solid support. |

The following table details the types of resins and key reagents used in the solid-phase synthesis of oxetane derivatives. acs.org

| Component | Examples | Purpose |

| Solid Support | Polystyrene, PEG 3400 Resin | Provides the solid matrix for the synthesis. |

| Linker | Sulfone linker | Connects the starting material to the solid support. |

| Base for Cyclization | Potassium tert-butoxide (KOtBu) | Promotes the intramolecular ring-forming reaction. |

Chemical Reactivity and Mechanistic Studies of N,3 Dimethyloxetan 3 Amine

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The reactivity of the oxetane ring is its most significant chemical feature. The strain in the four-membered ring facilitates cleavage of the C-O bonds under various conditions, providing a driving force for reactions that lead to more stable, acyclic products. The substitution pattern of N,3-dimethyloxetan-3-amine, being a 3,3-disubstituted oxetane, plays a crucial role in its stability and the regioselectivity of its ring-opening reactions. Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns because the substituents sterically hinder the path of external nucleophiles to the C–O σ* antibonding orbital. nih.gov

The ring-opening of oxetanes via nucleophilic attack is a fundamental process for generating functionalized 1,3-diols and their derivatives. acs.org In the case of this compound, a 3,3-disubstituted oxetane, direct nucleophilic attack at the C3 position is sterically hindered. Therefore, nucleophilic attack typically occurs at the less substituted C2 or C4 methylene (B1212753) carbons via an SN2 mechanism.

The general mechanism involves the backside attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-oxygen bond. This process is often facilitated by Lewis acids, which coordinate to the oxetane oxygen, making the ring carbons more electrophilic and susceptible to attack even by weaker nucleophiles. magtech.com.cn

For 3-aminooxetanes, the molecule can display 1,3-amphoteric reactivity, where the strained ring acts as an electrophilic component. nih.gov This reactivity is harnessed in [3+2] annulation reactions where the ring-opening is the thermodynamic driving force for the formation of five-membered heterocyclic systems. nih.govrsc.org

Table 1: Factors Influencing Nucleophilic Ring Opening of 3,3-Disubstituted Oxetanes

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Steric Hindrance | The gem-dimethyl group at C3 significantly hinders direct attack at this position. | Attack is favored at the less substituted C2/C4 positions. |

| Nucleophile Strength | Strong nucleophiles (e.g., organometallics, hydrides) can open the ring without activation. | Follows a direct SN2 pathway. |

| Lewis Acid Catalysis | Activates the oxetane ring by coordinating to the oxygen, increasing the electrophilicity of ring carbons. | Allows weaker nucleophiles to react and can influence regioselectivity. |

| Solvent | Polar aprotic solvents can stabilize the transition state. | Can influence reaction rates. |

Oxetane rings are generally susceptible to cleavage under acidic conditions. nih.gov While 3,3-disubstitution enhances stability, ring-opening can readily occur, particularly in the presence of a Brønsted acid and a nucleophile. acs.org The mechanism typically begins with the protonation of the oxetane oxygen atom, which activates the ring for nucleophilic attack.

The subsequent step depends on the reaction conditions and the stability of the potential carbocation intermediate.

SN2-like Pathway : A nucleophile attacks one of the methylene carbons (C2 or C4), leading to the formation of a 1,3-substituted propanol (B110389) derivative. This is the more likely pathway for this compound.

SN1-like Pathway : If a highly stable tertiary carbocation could be formed, cleavage of the C3-O bond might occur. However, the stability of the resulting carbocation adjacent to a protonated amine would be low.

In the context of 3,3-disubstituted oxetanes that contain an internal nucleophile (like an amine), they can more readily ring-open under acidic conditions. acs.org

While less common than nucleophilic or acid-catalyzed pathways, radical reactions can also induce the opening of strained rings. magtech.com.cn For an oxetane, a radical-mediated ring-opening could theoretically be initiated by a radical species abstracting a hydrogen atom from one of the ring carbons or by the addition of a radical to the oxygen atom.

A plausible, though not experimentally demonstrated for this specific compound, mechanism could involve:

Initiation : A radical initiator (e.g., from AIBN or benzoyl peroxide) generates a reactive radical.

Propagation : This radical could abstract a hydrogen from a carbon adjacent to the oxygen, creating a carbon-centered radical.

β-Scission : The resulting radical can undergo β-scission, where the C-O bond cleaves to open the ring, forming a more stable oxygen-centered radical and an alkene.

Alternatively, some iodine-mediated syntheses of oxetanes have been proposed to proceed through radical mechanisms involving atmospheric oxygen, suggesting that radical pathways for C-O bond cleavage in such systems are possible under specific conditions. acs.org

In biological systems, the oxetane ring can be a target for metabolic enzymes. It has been shown that oxetane-containing compounds can be hydrolyzed by human microsomal epoxide hydrolase (mEH). nih.govscirp.org This was a significant finding, as it represented the first example of a non-epoxide substrate for this enzyme, leading to its potential renaming as "microsomal oxirane/oxetane hydrolase". scirp.orgscirp.org

This enzymatic ring scission represents an unusual non-oxidative metabolic pathway. scirp.org The reaction involves the hydrolytic opening of the oxetane ring to yield a diol. scirp.org The rate of this enzymatic hydrolysis is influenced by the structural features of the molecule near the oxetane ring. scirp.org This pathway is of significant interest in medicinal chemistry, as incorporating an oxetane moiety can be a strategy to direct drug metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing drug-drug interactions. nih.govscirp.org For this compound, this pathway would result in the formation of 3-amino-3-methylpropane-1,3-diol.

Reactions Involving the Amine Functionality

The secondary amine group in this compound exhibits typical nucleophilic behavior, readily participating in reactions that form new bonds at the nitrogen atom.

As a secondary amine, the nitrogen atom of this compound has a lone pair of electrons and a single hydrogen atom, making it nucleophilic and able to undergo both alkylation and acylation.

Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. A base is often added to neutralize the hydrogen halide byproduct. msu.edu Over-alkylation to form a quaternary ammonium (B1175870) salt is possible if the resulting tertiary amine reacts further.

Acylation: This reaction involves the formation of an amide by reacting the amine with an acylating agent. Common reagents include acyl chlorides, acid anhydrides, or activated esters. nih.govisofts.kiev.ua The reaction is typically rapid and results in the formation of a stable N-acyl derivative. Like alkylation, this reaction usually requires a base (e.g., pyridine, triethylamine) to scavenge the acidic byproduct. msu.edu

Table 2: General Alkylation and Acylation Reactions for Secondary Amines

| Reaction Type | General Equation | Reagent Class | Product Class |

|---|---|---|---|

| N-Alkylation | R₂NH + R'-X → R₂NR' + HX | Alkyl Halide (R'-X) | Tertiary Amine |

| N-Acylation | R₂NH + R'-COCl → R₂N-COR' + HCl | Acyl Chloride (R'-COCl) | Amide |

| N-Acylation | R₂NH + (R'-CO)₂O → R₂N-COR' + R'COOH | Acid Anhydride (B1165640) ((R'-CO)₂O) | Amide |

Reductive Amination Reactions

Reductive amination is a powerful and widely used method in organic synthesis for the formation of carbon-nitrogen bonds, providing a route to primary, secondary, and tertiary amines. researchgate.netmasterorganicchemistry.com The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org this compound, as a secondary amine, can participate in this reaction to yield tertiary amines.

The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is not typically isolated but is immediately reduced by a hydride reagent present in the reaction mixture. A key advantage of this method is its ability to avoid the over-alkylation that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is particularly effective for the reductive amination of aldehydes and ketones, and borohydride (B1222165) exchange resin (BER). researchgate.netkoreascience.kr The reaction tolerates a wide array of functional groups, including esters, nitro groups, and halides. koreascience.krorganic-chemistry.org

For this compound, the reaction with an aldehyde (R'-CHO) or a ketone (R'-CO-R'') would proceed via the formation of a tertiary iminium ion, which is subsequently reduced to the corresponding tertiary amine product, incorporating the oxetane moiety.

Table 1: Common Reagents and Conditions for Reductive Amination

| Reducing Agent | Typical Substrates | Common Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Methanol, Ethanol | Selectively reduces imines/iminium ions; toxic cyanide byproduct. masterorganicchemistry.comnih.gov |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones (especially aliphatic) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, less toxic alternative to NaBH3CN, handles a wide range of amines. researchgate.netmasterorganicchemistry.com |

| Borohydride Exchange Resin (BER) | Aldehydes, Ketones | Ethanol | Simple work-up (filtration), good for producing N,N-dimethylalkylamines. koreascience.kr |

| H2 with Metal Catalyst (e.g., Ni, Pt) | Aldehydes, Ketones | Ethanol, Methanol | "Green" conditions, used in industrial-scale synthesis. libretexts.org |

Amide Couplings and SNAr Reactions

Amide Couplings: The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal and organic chemistry. researchgate.netnih.gov The reaction involves the coupling of a carboxylic acid with an amine. researchgate.net Direct reaction is generally not feasible as it results in an acid-base reaction forming a stable salt. masterorganicchemistry.com Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that can be readily attacked by the amine nucleophile. researchgate.netmasterorganicchemistry.com this compound, being a secondary amine, can serve as the nucleophile in these coupling reactions to form a tertiary amide.

A vast number of coupling reagents have been developed to facilitate this transformation. researchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate such as an active ester, acyl halide, or symmetrical anhydride in situ. researchgate.netmasterorganicchemistry.com This intermediate is then susceptible to nucleophilic acyl substitution by the amine. The choice of coupling reagent and conditions is critical and depends on factors like the steric hindrance of the amine and acid, the presence of other functional groups, and the need to suppress side reactions like epimerization. researchgate.net

Table 2: Selected Amide Coupling Reagents

| Coupling Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea active ester intermediate, which reacts with the amine. masterorganicchemistry.com |

| Phosphonium Salts | BOP, PyBOP | Activates the carboxylic acid to form an oxyphosphonium species. |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms an activated ester that readily reacts with amines. |

SNAr Reactions: Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, the SNAr mechanism requires the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (such as -NO2, -CN, -C(O)R) positioned ortho and/or para to the leaving group. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

This compound can act as a nucleophile in SNAr reactions. Its lone pair of electrons on the nitrogen atom can attack an electron-poor aromatic ring, displacing a suitable leaving group (e.g., F, Cl, Br). A notable feature of SNAr reactions is that fluoride, typically a poor leaving group in SN1 and SN2 reactions, is often the best leaving group. This is because the highly electronegative fluorine atom enhances the electrophilicity of the carbon it is attached to, accelerating the initial nucleophilic attack. masterorganicchemistry.com

Conformational Analysis and Ring Dynamics

Analogous to the analysis of 3-methyltetrahydro-1,3-oxazine, which involves a six-membered ring, the dynamics of smaller rings also involve interconversions between different conformations. researchgate.net For the oxetane ring in this compound, a key dynamic process would be ring inversion (or ring-puckering), where the ring flips between two equivalent puckered conformations. The energy barrier for this process in oxetane itself is very low.

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving amines. nih.govresearchgate.netnih.gov These approaches allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway. researchgate.netnih.gov

For the reactions involving this compound, computational studies could offer significant insights:

Reductive Amination: DFT calculations could be used to model the reaction pathway, determining the activation energy for the formation of the iminium ion and the subsequent hydride reduction step. This can help in understanding the rate-determining step and predicting the reaction's feasibility under different conditions. nih.gov

Amide Coupling: Computational models can be employed to compare the efficacy of different coupling reagents. By calculating the energy barriers for the activation of the carboxylic acid and the subsequent nucleophilic attack by this compound, one could predict which reagent would lead to the fastest and most efficient amide formation. nih.gov

SNAr Reactions: The mechanism of SNAr reactions is well-suited for computational investigation. DFT can be used to calculate the stability of the Meisenheimer complex and the activation energies for both the addition and elimination steps. This can rationalize the observed regioselectivity and the effect of different electron-withdrawing groups and leaving groups on the reaction rate. masterorganicchemistry.com

Conformational Analysis: Quantum chemical calculations are essential for exploring the potential energy surface of this compound. researchgate.net These calculations can identify all stable conformers, determine their relative energies and populations, and map the low-energy pathways for interconversion, such as ring-puckering and nitrogen inversion. This provides a detailed picture of the molecule's dynamic behavior in solution. researchgate.net

By examining the Gibbs free energy (ΔG) profiles, researchers can understand both the kinetic (activation barriers) and thermodynamic (relative stabilities) aspects of a reaction, providing a deeper understanding of selectivity and reactivity. researchgate.netmdpi.com

Medicinal Chemistry and Pharmacological Relevance of N,3 Dimethyloxetan 3 Amine Scaffolds

Oxetane (B1205548) Ring as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug discovery. The oxetane ring has emerged as a valuable and versatile bioisostere, particularly as a replacement for gem-dimethyl and carbonyl groups.

The gem-dimethyl group is a common motif in many natural products and synthetic drugs, often contributing to potency and metabolic stability by shielding adjacent positions from enzymatic attack. nih.gov However, the lipophilic nature of the gem-dimethyl group can negatively impact aqueous solubility and other physicochemical properties. The 3,3-disubstituted oxetane moiety, as seen in derivatives of N,3-dimethyloxetan-3-amine, serves as an effective bioisostere for the gem-dimethyl group. acs.orgnih.govresearchgate.net This substitution can maintain or even enhance steric bulk to fill receptor pockets for improved affinity, while simultaneously introducing polarity due to the oxygen atom. acs.orgacs.org This often leads to a desirable decrease in lipophilicity without compromising the protective steric shield that hinders metabolic degradation. acs.orgnih.gov The replacement of a gem-dimethyl group with an oxetane ring has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net

Table 1: Comparison of Physicochemical Properties: Gem-Dimethyl vs. Oxetane Bioisostere

| Parameter | Gem-Dimethyl Group | Oxetane Ring | Rationale for Replacement |

| Lipophilicity (LogP/LogD) | High | Lower | Improves aqueous solubility and reduces non-specific binding. |

| Polarity | Low | High | Enhances interactions with polar environments and can improve solubility. |

| Metabolic Stability | Generally High | Generally High | Both can sterically hinder metabolic pathways. |

| Aqueous Solubility | Low | Higher | The polar oxygen atom improves interactions with water. |

The oxetane ring also functions as a metabolically stable isostere for the carbonyl group. acs.orgnih.govacs.orgresearchgate.net Carbonyl moieties (ketones, esters, amides) are susceptible to metabolic reduction or hydrolysis and can contribute to undesirable off-target activities. The oxetane ring mimics the hydrogen-bond accepting capability of the carbonyl oxygen and possesses a similar dipole moment. acs.org However, the oxetane's saturated carbon framework is generally more resistant to metabolic enzymes. researchgate.netacs.org Pioneering studies have demonstrated that replacing a carbonyl group with a 3,3-disubstituted oxetane can lead to compounds with improved metabolic stability. acs.orgacs.org While this substitution can sometimes lead to a decrease in solubility, the gains in metabolic stability are often significant. acs.org

Table 2: Carbonyl Group vs. Oxetane Ring as Isosteres

| Property | Carbonyl Group | Oxetane Ring | Advantage of Oxetane |

| Hydrogen Bond Acceptor | Yes | Yes | Maintains key interactions with biological targets. |

| Dipole Moment | Similar | Similar | Mimics the electrostatic profile of the carbonyl group. |

| Metabolic Stability | Prone to reduction/hydrolysis | More stable | Reduces susceptibility to metabolic clearance. |

| Chemical Stability | Can be reactive | Generally stable | Less prone to certain chemical degradation pathways. |

Modulation of Amine Basicity and pKₐ

The basicity of amine functional groups, quantified by their pKₐ, is a critical parameter in drug design, influencing factors such as solubility, cell permeability, and off-target effects like hERG channel inhibition. acs.orgcambridgemedchemconsulting.com The incorporation of an oxetane ring adjacent to an amine, as in this compound, provides a powerful tool for modulating basicity. The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which reduces the electron density on the neighboring nitrogen atom, thereby lowering its basicity. nih.govpharmablock.com

This effect is highly dependent on the distance between the oxetane and the amine. An oxetane positioned alpha to an amine can reduce the pKₐ by approximately 2.7 units. acs.orgnih.gov The effect diminishes with distance, with a beta-positioned oxetane causing a reduction of about 1.9 units, and gamma and delta positions leading to smaller reductions of 0.7 and 0.3 units, respectively. acs.orgnih.gov This predictable modulation allows medicinal chemists to fine-tune the pKₐ of a lead compound to optimize its pharmacokinetic and pharmacodynamic profile. For instance, reducing the basicity of a tertiary amine can mitigate cardiac toxicity associated with hERG inhibition. acs.org

Table 3: Influence of Oxetane Position on Amine pKₐ

| Position of Oxetane Relative to Amine | Approximate pKₐ Reduction |

| Alpha (α) | 2.7 units |

| Beta (β) | 1.9 units |

| Gamma (γ) | 0.7 units |

| Delta (δ) | 0.3 units |

Influence on "Drug-like" Properties

Aqueous solubility is a crucial property for drug absorption and distribution. The polar nature of the oxetane ring, stemming from its oxygen atom, generally leads to an increase in aqueous solubility when incorporated into a molecule, particularly when replacing a non-polar group like a gem-dimethyl moiety. researchgate.netacs.orgscirp.org This improvement in solubility is a significant advantage in overcoming formulation and bioavailability challenges.

Lipophilicity, often measured as the distribution coefficient (LogD), is another critical factor that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The substitution of lipophilic groups with an oxetane ring is a common strategy to reduce LogD. acs.orgnih.gov For example, in the development of the SYK kinase inhibitor Lanraplenib, the introduction of an oxetane-containing piperazine moiety helped to reduce the LogD to an optimal value of 1.3. nih.gov

Metabolic instability is a major cause of drug candidate failure. The oxetane ring is generally considered to be metabolically robust. acs.orgscirp.org Its incorporation into a drug candidate can block metabolically labile sites. acs.orgnih.gov For example, replacing a metabolically vulnerable group with an oxetane can shield the molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orgscirp.org This often results in a lower intrinsic clearance rate and improved metabolic stability. acs.orgnih.gov In some drug discovery programs, the introduction of an oxetane has led to a significant improvement in metabolic stability in human liver microsomes. acs.org While oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), the rate of this hydrolysis can be influenced by the surrounding structural elements, offering a potential avenue for fine-tuning metabolic pathways away from CYP-mediated routes. scirp.org

Table 4: Summary of the Impact of the this compound Scaffold on Drug-like Properties

| Property | General Impact | Rationale |

| Aqueous Solubility | Increase | The polar oxygen atom enhances interactions with water. |

| Lipophilicity (LogD) | Decrease | Replacement of non-polar groups with the more polar oxetane. |

| Metabolic Stability | Increase | Steric shielding and resistance to CYP-mediated oxidation. |

| Clearance | Decrease | Reduced rate of metabolic degradation. |

Conformational Restriction and Three-Dimensionality

The introduction of the this compound motif into a molecule imparts significant conformational rigidity and enhances its three-dimensional (3D) character. Unlike flat, aromatic systems that occupy a limited region of chemical space, the puckered nature of the four-membered oxetane ring introduces a distinct non-planar geometry. nih.govacs.org This inherent three-dimensionality is a desirable trait in modern drug design, as it can lead to improved target selectivity and better pharmacokinetic profiles. acs.orgnih.gov

The oxetane ring is considered an sp³-rich motif, which contributes to a more complex and defined molecular shape. acs.orgnih.gov This structural feature allows for more precise interactions with the often complex and three-dimensional binding sites of biological targets. The conformational constraint imposed by the oxetane ring limits the number of accessible conformations a molecule can adopt. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.

This compound as a Privileged Scaffold in Drug Discovery

The this compound moiety is increasingly recognized as a privileged scaffold in drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The utility of the 3-aminooxetane core in numerous medicinal chemistry programs underscores its value. Over half of the oxetane-containing drug candidates in clinical trials feature an amino-oxetane structure. acs.org

The popularity of this scaffold stems from its ability to favorably modulate key drug-like properties. The electronegative oxygen atom in the oxetane ring exerts a significant inductive electron-withdrawing effect, which can lower the pKa of a nearby amine. nih.gov This modulation of basicity can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for reducing off-target effects.

The incorporation of the this compound scaffold is often a late-stage strategy in drug discovery campaigns to address issues such as poor solubility, metabolic instability, or high lipophilicity in lead compounds. nih.govacs.org Its small size and polar nature allow for the introduction of steric bulk to block metabolically labile sites without significantly increasing the molecular weight or lipophilicity. acs.org

Role in Peptidomimetics and Constrained Amino Acids

A significant application of the this compound scaffold lies in the field of peptidomimetics and the design of constrained amino acids. Peptides are important therapeutic agents, but their use is often limited by poor metabolic stability due to enzymatic degradation of the amide bonds. nih.govacs.org

To overcome this limitation, the amide bond can be replaced with a non-hydrolyzable surrogate. The oxetanylamine fragment, derived from structures like this compound, serves as an excellent peptide bond isostere. nih.govwarwick.ac.uk This replacement results in "oxetanyl peptides" that retain the hydrogen bond donor and acceptor pattern of the original peptide but are resistant to cleavage by proteases. nih.govwarwick.ac.uk

The incorporation of an oxetane ring into the peptide backbone also introduces a conformational constraint, leading to more defined secondary structures. upc.edu This can be advantageous for mimicking the bioactive conformation of a natural peptide ligand, thereby enhancing its potency and selectivity. The synthesis of these oxetane-containing amino acids has been developed to be compatible with standard peptide synthesis techniques, allowing for their systematic incorporation into peptide sequences. nih.govacs.org

Applications in DNA-Encoded Library Generation

DNA-encoded library (DEL) technology has emerged as a powerful tool for the discovery of novel small molecule drug candidates. nih.gov DELs consist of vast collections of chemical compounds, each covalently attached to a unique DNA barcode that encodes its chemical structure. nih.gov The construction of these libraries relies on the availability of a diverse set of chemical building blocks that can be efficiently incorporated in a stepwise manner.

Oxetane-containing building blocks, including derivatives of this compound, are in high demand for the synthesis of DELs. enamine.netenamine.net Their incorporation increases the three-dimensional diversity of the library, moving away from the predominantly flat, aromatic structures that have historically dominated chemical libraries. nih.gov This expansion into 3D chemical space is crucial for identifying ligands for challenging protein targets with complex binding sites.

The synthesis of DELs often begins with an amine-terminated DNA headpiece, making 3-aminooxetanes ideal starting points for library construction. nih.gov The robust nature of the oxetane ring allows it to withstand various reaction conditions used in DEL synthesis. rsc.org The availability of a wide range of functionalized oxetane building blocks is expanding the chemical space that can be explored using this powerful technology. enamine.netchemrxiv.org

Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Drug Candidates

The systematic modification of a lead compound and the evaluation of the resulting changes in biological activity, known as structure-activity relationship (SAR) studies, are fundamental to the drug discovery process. The incorporation of the this compound scaffold has been a key strategy in numerous SAR campaigns to optimize the properties of drug candidates.

The introduction of the oxetane moiety can have a profound impact on a molecule's potency and selectivity. In many cases, the oxetane is introduced to improve physicochemical properties, which in turn can lead to improved biological activity. For example, replacing a more lipophilic group with an oxetane can enhance aqueous solubility and metabolic stability, leading to a better pharmacokinetic profile and, consequently, improved in vivo efficacy. nih.gov

The following interactive table provides examples from published SAR studies where the introduction of an oxetane motif led to significant improvements in the properties of drug candidates.

| Drug Candidate Series | Initial Moiety | Oxetane-Containing Moiety | Observed Improvement | Reference |

|---|---|---|---|---|

| EZH2 Inhibitors | Dimethylisoxazole | Methoxymethyl-oxetane | Improved metabolic stability and solubility. | nih.govacs.org |

| Bruton's Tyrosine Kinase (Btk) Inhibitors (Fenebrutinib) | Piperazine | Oxetanyl-piperazine | Lowered pKa of the piperazine ring, reducing hepatotoxicity. | acs.org |

| GLP-1R Agonists (Danuglipron) | Fluoropyrimidine | Oxetane as a polar head group | Increased potency without negatively impacting LogD and clearance. | nih.gov |

| BACE1 Inhibitors | gem-dimethyl group | Oxetane ring | Reduced pKa of a distal piperidine nitrogen, improving potency and selectivity. | nih.gov |

| RSV L Protein Inhibitors | Secondary amine | Oxetane spiro-fused piperidine | Increased potency of RSV inhibition. | nih.gov |

These examples clearly demonstrate that the this compound scaffold and related oxetane-containing structures are valuable tools for medicinal chemists to fine-tune the properties of drug candidates and to develop safer and more effective medicines. The unique structural and electronic properties of the oxetane ring provide a powerful means to navigate the complexities of drug design and optimization.

Biological Activity and Target Identification for N,3 Dimethyloxetan 3 Amine Analogs

Occurrence in Natural Products and Biosynthesis

While relatively uncommon compared to other heterocyclic structures, the oxetane (B1205548) ring is present in a variety of natural products that exhibit significant biological effects. beilstein-journals.orgnih.gov

One of the most prominent examples of a biologically active, oxetane-containing natural product is Paclitaxel. acs.orgnih.gov Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a potent anticancer agent. nih.govresearchgate.net The oxetane D-ring is a key structural feature that contributes to its biological activity by helping to rigidify the molecule's core structure and serving as a hydrogen-bond acceptor, which is important for its interaction with its biological target, tubulin. nih.gov

Other notable natural products containing an oxetane ring include Merrilactone A, isolated from Illicium merrillianum, which has demonstrated neurotrophic activity, and Dictyoxetane, a marine natural product. beilstein-journals.orgnih.govwikipedia.orgacs.orgacs.orgimperial.ac.uk The presence of the oxetane motif in these structurally diverse natural products highlights its importance in conferring biological activity.

Table 1: Examples of Biologically Active Oxetane-Containing Natural Products

| Natural Product | Source | Biological Activity |

| Paclitaxel | Taxus brevifolia (Pacific yew) | Anticancer (microtubule stabilizer) nih.govresearchgate.net |

| Merrilactone A | Illicium merrillianum | Neurotrophic activity wikipedia.orgacs.orgimperial.ac.uk |

| Dictyoxetane | Marine sources | Not specified in provided context |

| Oxetanocin A | Bacillus megaterium | Antiviral, Antibiotic |

| Oxetin | Streptomyces species | Herbicidal, Amino acid antagonist |

Functional Characterization of Oxetane-Containing Compounds

The incorporation of the oxetane moiety into small molecules has been a successful strategy in drug discovery to modulate interactions with biological targets such as enzymes and receptors. nih.gov

Oxetane-containing compounds have been developed as potent inhibitors for various enzyme classes. nih.gov For example, oxetane-containing molecules have been crucial in the development of inhibitors for aldehyde dehydrogenase 1A (ALDH1A), an enzyme subfamily linked to chemotherapy resistance in cancer. nih.gov Guided by the crystal structure of the target enzyme, researchers developed oxetane-containing compounds that showed robust inhibition of the ALDH1A subfamily with IC50 values in the nanomolar range and excellent selectivity over related isoforms. nih.gov

Other examples include inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in cell growth regulation, and indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. nih.gov In these cases, the oxetane moiety was introduced to improve properties like metabolic stability and potency. nih.gov For instance, an oxetane-containing compound designed to inhibit protein arginine methyltransferase 5 (PRMT5) showed a potent enzymatic IC50 of 4.2 nM and demonstrated effective tumor cell proliferation blockage. nih.gov

Table 2: Examples of Oxetane-Containing Enzyme Inhibitors

| Compound Class/Example | Target Enzyme | Biological Relevance |

| Pyrazolopyrimidinone analogs | Aldehyde Dehydrogenase 1A (ALDH1A) | Cancer chemotherapy resistance nih.gov |

| Tetrahydroisoquinoline derivatives | Protein Arginine Methyltransferase 5 (PRMT5) | Cancer nih.gov |

| GDC-0349 | Mammalian Target of Rapamycin (mTOR) | Cancer acs.org |

| Fluorophenyl-oxetane derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy nih.gov |

The unique structural and electronic properties of the oxetane ring also influence how molecules bind to and modulate receptors. The constrained, puckered conformation of the oxetane can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor. As a polar motif and hydrogen bond acceptor, it can form key interactions within a receptor's binding pocket.

While specific examples of N,3-dimethyloxetan-3-amine analogs binding to receptors were not detailed in the provided search results, the broader class of oxetane-containing compounds has been explored as ligands for various receptors. nih.gov The principles of using the oxetane to improve physicochemical properties and achieve desired conformations are broadly applicable in the design of receptor modulators. researchgate.net

Advanced Methodologies for Target Identification

Identifying the specific biological target of a bioactive small molecule is a critical step in drug discovery and chemical biology. nih.gov Several advanced methodologies are employed to elucidate the molecular targets of compounds, including those containing an oxetane moiety.

Photoaffinity Labeling (PAL) is a powerful technique where a small molecule probe is designed with a photoreactive group. nih.govnih.govtandfonline.com Upon irradiation with UV light, the probe covalently binds to its target protein, allowing for subsequent isolation and identification. nih.govtandfonline.comcreative-biolabs.com This method is particularly useful for capturing both high-affinity and weak or transient interactions. nih.govtandfonline.com The probe typically includes the bioactive molecule, a photoreactive moiety (like a diazirine or benzophenone), and a reporter tag (such as biotin) for detection and purification. nih.gov

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technology that uses chemical probes to directly assess the functional state of entire enzyme families within complex biological systems. wikipedia.orgnih.gov ABPP probes consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.govbitesizebio.commtoz-biolabs.com This technique allows for the monitoring of enzyme activity directly, rather than just protein abundance, providing a more accurate picture of the functional proteome. wikipedia.org It is highly valuable for determining inhibitor selectivity by profiling potency against hundreds of enzymes simultaneously. wikipedia.orgnih.gov

Other modern approaches include multi-omics analysis (genomics, proteomics, metabolomics) to find correlations between compound treatment and changes in cellular pathways, and genetic methods like CRISPR-Cas9 screening to identify genes that confer resistance or sensitivity to a compound, thereby pointing to its target. ijpsjournal.comnih.gov Computational methods and artificial intelligence are also increasingly used to predict potential targets by analyzing large datasets. mtoz-biolabs.comardigen.com These diverse strategies provide a robust toolkit for deconvoluting the mechanism of action of novel bioactive compounds. nih.govdiscoveryontarget.com

Affinity-Based Proteomics and Chemical Probes

There is no available information on the use of affinity-based proteomics or the development of chemical probes for this compound analogs to identify their protein targets.

Phenotypic Screening and Target Deconvolution

No published studies were found that describe the use of phenotypic screening to identify the biological effects of this compound analogs, nor any subsequent efforts at target deconvolution.

Computational Approaches to Target Prediction

A search for computational studies, such as molecular docking or virtual screening, aimed at predicting the biological targets of this compound analogs did not yield any relevant results.

Spectroscopic and Analytical Characterization of N,3 Dimethyloxetan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysisnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic connectivity of N,3-dimethyloxetan-3-amine. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

In ¹H NMR spectroscopy, the hydrogen atoms (protons) within the molecule produce distinct signals based on their local electronic environment. The spectrum is expected to show four unique signals corresponding to the protons of the C3-methyl group, the N-methyl group, and the two inequivalent methylene (B1212753) groups of the oxetane (B1205548) ring (at C2 and C4). The protons on the carbon adjacent to the nitrogen are deshielded and would appear further downfield than typical alkane hydrogens. libretexts.org Similarly, protons on the carbons adjacent to the ether oxygen in the oxetane ring would also be deshielded.

¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, four distinct signals are anticipated, corresponding to the quaternary C3 carbon, the C3-methyl carbon, the N-methyl carbon, and the two equivalent methylene carbons (C2 and C4) of the oxetane ring, assuming rapid ring puckering on the NMR timescale. Carbons bonded to the electronegative nitrogen and oxygen atoms will exhibit downfield chemical shifts. libretexts.org

Beyond structural elucidation, NMR is a powerful method for conformational analysis. nih.govmdpi.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, helping to define the molecule's preferred three-dimensional shape in solution. Furthermore, the analysis of vicinal (three-bond) proton-proton coupling constants (³JHH) can provide quantitative information on dihedral angles via the Karplus equation, offering insights into the puckering of the oxetane ring and the orientation of its substituents. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C3-CH₃ | 1.0 - 1.5 | 20 - 30 | Aliphatic methyl group on a quaternary carbon. |

| N-CH₃ | 2.2 - 2.6 | 40 - 50 | N-methyl groups are distinctive and absorb in this range. libretexts.org |

| -O-CH₂ - (C2, C4) | 4.0 - 4.8 | 70 - 80 | Protons and carbons are deshielded by the adjacent oxygen atom. |

| C 3-N | N/A | 55 - 65 | Quaternary carbon deshielded by the adjacent nitrogen and oxygen atoms. |

| N-H | N/A | N/A | As a tertiary amine, there is no N-H proton. |

Mass Spectrometry (MS) for Molecular Characterization and Metabolite Identification

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound and for studying its fragmentation patterns.

For this compound (C₅H₁₁NO), the molecular ion peak ([M]⁺) would appear at an odd-numbered mass-to-charge ratio (m/z) of 101, consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, the most likely fragmentation would involve the loss of the largest alkyl group attached to the α-carbon, or cleavage within the oxetane ring.

MS is also a cornerstone of metabolite identification. semanticscholar.org When a compound is metabolized, its structure is modified, resulting in a change in mass. By comparing the mass spectra of samples before and after metabolic processes, new peaks corresponding to metabolites can be identified. nih.gov Common metabolic transformations for amines include N-dealkylation, oxidation, or conjugation, each producing a predictable mass shift that can be detected by MS. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. The calculated monoisotopic mass of this compound (C₅H₁₁NO) is 101.0841 Da. kara5.live An HRMS measurement yielding a mass very close to this value would confirm the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0913 |

| [M+Na]⁺ | C₅H₁₁NNaO⁺ | 124.0733 |

| [M+K]⁺ | C₅H₁₁KNO⁺ | 140.0472 |

Data based on predicted values for common adducts. uni.lu

Photoionization Mass Spectrometry in Gas-Phase Studies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by the absence of N-H stretching bands and the presence of vibrations associated with its tertiary amine, ether, and alkane functionalities. docbrown.info

As a tertiary amine, its spectrum will not show the characteristic N-H stretching absorptions typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com This absence is a key diagnostic feature. The most significant peaks would include:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ range due to the stretching vibrations of the methyl and methylene C-H bonds. docbrown.info

C-O-C Stretching: A strong, prominent band in the 1000-1250 cm⁻¹ region corresponding to the asymmetric stretching of the C-O-C ether linkage within the oxetane ring.

C-N Stretching: A medium to weak band for the aliphatic C-N stretching vibration, typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |

| Ether (Oxetane) | C-O-C Stretch | 1000 - 1250 | Strong |

| Secondary Amine | N-H Stretch | Absent | N/A |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and the conformation of the this compound molecule within a crystal lattice.

While a specific crystal structure for this compound has not been reported in the surveyed literature, this analysis would be expected to reveal the puckered conformation of the oxetane ring and the spatial arrangement of the methyl and aminomethyl substituents. Such data is invaluable for understanding steric interactions and intermolecular forces, such as hydrogen bonding if the compound were crystallized as a salt (e.g., hydrochloride). Statistical analysis of related structures from crystallographic databases can often provide insights into the preferred conformations of specific molecular fragments. nih.gov

Future Directions and Research Challenges in N,3 Dimethyloxetan 3 Amine Chemistry

Development of Novel and Efficient Synthetic Routes

A primary challenge that has historically limited the widespread use of oxetanes in drug discovery and other fields is the lack of robust and scalable synthetic methods. acs.orgrsc.org While classical methods like the Paterno-Büchi reaction exist, they often lack the efficiency and substrate scope required for complex molecule synthesis. The future development of N,3-dimethyloxetan-3-amine chemistry is therefore highly dependent on the innovation of new synthetic strategies.

Research efforts are expected to focus on:

Optimized Cyclization Strategies: Developing more efficient intramolecular cyclization routes from readily available acyclic precursors, such as substituted 1,3-diols. The challenge lies in achieving high yields and diastereoselectivity while preventing side reactions.

Scalable Protocols: Translating laboratory-scale syntheses into processes that can produce kilograms of material is a significant hurdle. rsc.org Future research will need to address the optimization of reaction conditions, purification methods, and process safety to make this compound and its derivatives accessible as building blocks for industrial applications. rsc.org

Asymmetric Synthesis: The creation of chiral centers is crucial for pharmaceutical applications. The development of catalytic, asymmetric methods to synthesize enantiomerically pure 3-amino-3-methyloxetanes is a key area for future exploration. This would allow for a more detailed investigation of stereochemistry on biological activity.

Recent advances in the synthesis of 3,3-disubstituted oxetanes have demonstrated their stability towards a wide range of reaction conditions, including acidic and basic environments, which bodes well for the development of more versatile synthetic routes. rsc.org

Exploration of New Reactivity Modes and Transformations

Understanding the reactivity of this compound is crucial for its application as a versatile chemical building block. The molecule possesses two key reactive sites: the secondary amine and the oxetane (B1205548) ring.

Amine Functionalization: The secondary amine is a nucleophilic center that can undergo a variety of transformations, including N-alkylation, acylation, sulfonylation, and reductive amination. Future research will likely explore the scope of these reactions to generate a diverse library of derivatives. A significant challenge is managing the potential for over-alkylation to form quaternary ammonium (B1175870) salts. msu.edu Another area of interest is N-dealkylation, an important transformation for creating drug metabolites and providing synthetic routes to other valuable compounds. nih.gov

Oxetane Ring Stability and Opening: The 3,3-disubstitution pattern in this compound significantly enhances the stability of the oxetane ring compared to less substituted analogs. acs.org This stability is attributed to steric hindrance, which blocks the path of external nucleophiles. acs.org However, exploring the limits of this stability under more forcing conditions (e.g., strong Lewis acids) could reveal novel ring-opening reactions. Such transformations, if controlled, could lead to the synthesis of unique γ-aminoalcohols or other functionalized acyclic structures.

The table below summarizes potential transformations for this compound.

| Reaction Type | Reagents/Conditions | Potential Product Class | Research Focus |

| N-Alkylation | Alkyl halides, Base | Tertiary Amines | Selective mono-alkylation, avoiding quaternization |

| N-Acylation | Acyl chlorides, Anhydrides | Amides | Synthesis of stable derivatives, peptidomimetics |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary Amines | Diversification with complex side chains |

| N-Dealkylation | Chloroformates, Cyanogen bromide | Primary Amines (nor-derivatives) | Access to different substitution patterns |

| Ring-Opening | Strong Lewis/Brønsted acids | Functionalized 1,3-aminoalcohols | Controlled cleavage for novel scaffolds |

Rational Design of Oxetane-Containing Therapeutics

The incorporation of oxetane rings into drug candidates has become a powerful strategy in medicinal chemistry to fine-tune physicochemical properties. acs.orgnih.gov this compound offers a unique combination of features that can be rationally exploited in therapeutic design.

Physicochemical Property Modulation: The oxetane moiety is a small, polar, and three-dimensional structure. acs.orgnih.gov It is often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. acs.orgpharmablock.com Its inclusion can lead to improved aqueous solubility, a critical parameter for drug delivery. nih.gov

Basicity (pKa) Modification: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of a nearby amine. nih.govpharmablock.com This effect can be used to optimize a drug candidate's properties, such as reducing unwanted interactions with biological targets or improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group where one methyl can be oxidized) with a stable 3,3-disubstituted oxetane ring can enhance a molecule's metabolic stability and prolong its half-life in the body. acs.orgpharmablock.com

Three-Dimensionality and Chemical Space: The rigid, puckered structure of the oxetane ring imparts greater three-dimensionality to a molecule compared to flat aromatic rings or flexible alkyl chains. nih.govpharmablock.com This can lead to improved binding affinity and selectivity for a biological target by allowing access to unexplored regions of chemical space. nih.gov

The table below compares the properties of the 3-methyl-3-amino-oxetane fragment to its common bioisosteres.

| Feature | gem-Dimethyl Group | Carbonyl Group | 3-Methyl-3-amino-oxetane | Advantage of Oxetane |

| Polarity | Low | High | High | Increased solubility nih.gov |

| Metabolic Stability | Can be susceptible to oxidation | Can be susceptible to reduction | Generally high pharmablock.com | Improved drug half-life |

| Lipophilicity (LogP) | Increases LogP | Neutral/Decreases LogP | Neutral/Decreases LogP | Better balance of properties acs.org |

| Shape | Tetrahedral | Planar | 3D, Puckered | Access to novel chemical space nih.gov |

| H-Bonding | None | Acceptor | Acceptor (Oxygen) | Mimics carbonyl interactions acs.org |

Advanced Computational Modeling for Structure-Property Relationships and Drug Design

Computational chemistry is an indispensable tool for modern drug discovery, enabling the prediction of molecular properties and guiding the design of new compounds. researchgate.net For this compound and its derivatives, advanced computational modeling presents a significant opportunity to accelerate research.

Quantum Chemical Calculations: Quantum mechanics (QM) methods can predict a range of fundamental properties. For example, they can be used to calculate the electrostatic potential map to visualize regions of positive and negative charge, predict the pKa of the amine group, and model the electronic effects of the oxetane ring. researchgate.net